molecular formula C19H17Cl2N3OS B2715967 2-(benzylamino)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide CAS No. 780818-90-8

2-(benzylamino)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide

Cat. No.: B2715967
CAS No.: 780818-90-8
M. Wt: 406.33
InChI Key: BAZNHSMOZXGETO-UHFFFAOYSA-N
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Description

2-(benzylamino)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a benzylamino group, a dichlorobenzyl group, and a thiazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable precursor reacts with 2,4-dichlorobenzyl chloride.

    Attachment of the Benzylamino Group: The benzylamino group can be introduced through reductive amination, where benzylamine reacts with an aldehyde or ketone precursor in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the dichlorobenzyl group, potentially leading to the formation of reduced thiazole derivatives or dechlorinated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions ortho to the chlorine atoms on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Reduced thiazole derivatives, dechlorinated products.

    Substitution: Substituted thiazole derivatives, halogenated products.

Scientific Research Applications

2-(benzylamino)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and dichlorobenzyl group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting key signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-N-(5-benzylthiazol-2-yl)acetamide: Lacks the dichlorobenzyl group, which may result in different biological activities and binding affinities.

    2-(benzylamino)-N-(5-(2-chlorobenzyl)thiazol-2-yl)acetamide: Contains a single chlorine atom, potentially altering its reactivity and biological properties.

    2-(benzylamino)-N-(5-(4-chlorobenzyl)thiazol-2-yl)acetamide: The position of the chlorine atom can influence the compound’s chemical behavior and interactions with biological targets.

Uniqueness

2-(benzylamino)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide is unique due to the presence of both the benzylamino and dichlorobenzyl groups, which confer specific chemical and biological properties. The dichlorobenzyl group, in particular, enhances its potential as an antimicrobial and anticancer agent by increasing its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

2-(benzylamino)-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3OS/c20-15-7-6-14(17(21)9-15)8-16-11-23-19(26-16)24-18(25)12-22-10-13-4-2-1-3-5-13/h1-7,9,11,22H,8,10,12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZNHSMOZXGETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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